molecular formula C3H8O3S B10760858 1-Hydroxy-1-thio-glycerol

1-Hydroxy-1-thio-glycerol

Cat. No.: B10760858
M. Wt: 124.16 g/mol
InChI Key: DLQCXFUWHQZWJQ-GSVOUGTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-Thio-Glycerol can be synthesized through various methods. One common approach involves the thioglycosylation of 1-hydroxy sugars in the presence of a Brønsted acid-surfactant combined catalyst (BASC). This method provides the thioglycoside products in moderate to good yields . Microwave irradiation can be used to improve yields and shorten reaction times .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of BASC and microwave irradiation offers a convenient and efficient approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1-Thio-Glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: The hydroxyl and thiol groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and other reduced forms.

    Substitution Products: Various derivatives depending on the substituents used.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-Thio-Glycerol involves its interaction with specific molecular targets and pathways. One known target is prolyl endopeptidase , an enzyme involved in the breakdown of proline-containing peptides . The compound’s effects are mediated through its ability to modulate the activity of this enzyme, which can have various downstream effects on biological processes.

Comparison with Similar Compounds

    Glycerol: A simple polyol with three hydroxyl groups, widely used in various applications.

    Thioglycerol: Similar to 1-Hydroxy-1-Thio-Glycerol but lacks the hydroxyl group at the 1-position.

    Monothioglycerol: Contains a thiol group but differs in its overall structure and properties.

Properties

Molecular Formula

C3H8O3S

Molecular Weight

124.16 g/mol

IUPAC Name

(2R)-3-hydroxysulfanylpropane-1,2-diol

InChI

InChI=1S/C3H8O3S/c4-1-3(5)2-7-6/h3-6H,1-2H2/t3-/m1/s1

InChI Key

DLQCXFUWHQZWJQ-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](CSO)O)O

Canonical SMILES

C(C(CSO)O)O

Origin of Product

United States

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